![molecular formula C8H14ClNO2 B2773091 Methyl (1S,6R)-2-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride CAS No. 2137593-77-0](/img/structure/B2773091.png)
Methyl (1S,6R)-2-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride
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Description
“Methyl (1S,6R)-2-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride” is a chemical compound with a complex structure . It is related to the compound “(1S,6R)-1-Methyl-7-oxabicyclo[4.1.0]heptane” which has a molecular formula of C7H12O .
Molecular Structure Analysis
The molecular structure of this compound is complex and involves a bicyclic structure . The related compound “(1S,6R)-1-Methyl-7-oxabicyclo[4.1.0]heptane” has a molecular formula of C7H12O .Scientific Research Applications
Asymmetric Synthesis and Cycloaddition Reactions
- Asymmetric Synthesis of Bicyclic Amino Acid Derivatives : A study on the asymmetric synthesis of derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates, which are synthesized by Aza-Diels-Alder reactions. This process shows the potential of these compounds in creating chiral building blocks for further chemical synthesis (Waldmann & Braun, 1991).
Microwave-assisted Synthesis
- Microwave-assisted Synthesis : The unexpected stereoselective substitution reaction under microwave-assisted conditions for synthesizing methyl (1S,2R,4S,5S)-7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate demonstrates the importance of advanced synthesis techniques in obtaining specific stereoisomers of complex organic compounds (Onogi, Higashibayashi, & Sakurai, 2012).
Reaction with Iodinating Agents
- Reaction with Iodinating Agents : This study explores the reaction of substituted methyl 2,3,7-triazabicyclo[3.3.0]oct-3-ene-4-carboxylates with iodinating agents, leading to the formation of various isomers. This work contributes to our understanding of how different reagents interact with complex bicyclic structures (Molchanov et al., 2003).
Crystal and Molecular Structure Analysis
- Conformationally Restricted Methionine Analogue : The synthesis and analysis of the crystal and molecular structure of a conformationally restricted methionine analogue provide insights into the structural aspects of bicyclic compounds, which are crucial for designing molecules with specific functions (Glass et al., 1990).
Regioselective Cycloaddition
- Regioselective Cycloaddition of C-Aryl- and C-Carbamoylnitrones : The study on regioselective cycloaddition to obtain substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates highlights the precision in targeting specific molecular frameworks through cycloaddition reactions (Molchanov & Tran, 2013).
properties
IUPAC Name |
methyl (1S,6R)-2-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-7(10)8-5-6(8)3-2-4-9-8;/h6,9H,2-5H2,1H3;1H/t6-,8+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKOAMVFJQMAAN-HNJRQZNRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC1CCCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12C[C@H]1CCCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (1S,6R)-2-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride |
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